molecular formula C21H22FN5O5 B3983148 N'-(4-fluorophenyl)-N-[2-[4-(4-nitrobenzoyl)piperazin-1-yl]ethyl]oxamide

N'-(4-fluorophenyl)-N-[2-[4-(4-nitrobenzoyl)piperazin-1-yl]ethyl]oxamide

Cat. No.: B3983148
M. Wt: 443.4 g/mol
InChI Key: JYVOVLJDRGPZIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N’-(4-fluorophenyl)-N-[2-[4-(4-nitrobenzoyl)piperazin-1-yl]ethyl]oxamide” is a synthetic organic compound that belongs to the class of oxamides These compounds are characterized by the presence of an oxamide functional group, which is a derivative of oxalic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N’-(4-fluorophenyl)-N-[2-[4-(4-nitrobenzoyl)piperazin-1-yl]ethyl]oxamide” typically involves the following steps:

    Formation of the piperazine derivative: The starting material, 4-nitrobenzoyl chloride, reacts with piperazine to form 4-(4-nitrobenzoyl)piperazine.

    Introduction of the ethyl linker: The intermediate is then reacted with an appropriate ethylating agent to introduce the ethyl linker.

    Coupling with 4-fluoroaniline: Finally, the product is coupled with 4-fluoroaniline in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired oxamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4).

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu).

Major Products

    Reduction of the nitro group: Formation of the corresponding amine.

    Substitution of the fluorine atom: Formation of various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Possible applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of “N’-(4-fluorophenyl)-N-[2-[4-(4-nitrobenzoyl)piperazin-1-yl]ethyl]oxamide” would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N’-(4-chlorophenyl)-N-[2-[4-(4-nitrobenzoyl)piperazin-1-yl]ethyl]oxamide
  • N’-(4-methylphenyl)-N-[2-[4-(4-nitrobenzoyl)piperazin-1-yl]ethyl]oxamide

Uniqueness

The presence of the fluorine atom in “N’-(4-fluorophenyl)-N-[2-[4-(4-nitrobenzoyl)piperazin-1-yl]ethyl]oxamide” can impart unique properties such as increased metabolic stability and altered electronic properties, making it distinct from its analogs.

Properties

IUPAC Name

N'-(4-fluorophenyl)-N-[2-[4-(4-nitrobenzoyl)piperazin-1-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN5O5/c22-16-3-5-17(6-4-16)24-20(29)19(28)23-9-10-25-11-13-26(14-12-25)21(30)15-1-7-18(8-2-15)27(31)32/h1-8H,9-14H2,(H,23,28)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYVOVLJDRGPZIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C(=O)NC2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(4-fluorophenyl)-N-[2-[4-(4-nitrobenzoyl)piperazin-1-yl]ethyl]oxamide
Reactant of Route 2
Reactant of Route 2
N'-(4-fluorophenyl)-N-[2-[4-(4-nitrobenzoyl)piperazin-1-yl]ethyl]oxamide
Reactant of Route 3
Reactant of Route 3
N'-(4-fluorophenyl)-N-[2-[4-(4-nitrobenzoyl)piperazin-1-yl]ethyl]oxamide
Reactant of Route 4
Reactant of Route 4
N'-(4-fluorophenyl)-N-[2-[4-(4-nitrobenzoyl)piperazin-1-yl]ethyl]oxamide
Reactant of Route 5
Reactant of Route 5
N'-(4-fluorophenyl)-N-[2-[4-(4-nitrobenzoyl)piperazin-1-yl]ethyl]oxamide
Reactant of Route 6
Reactant of Route 6
N'-(4-fluorophenyl)-N-[2-[4-(4-nitrobenzoyl)piperazin-1-yl]ethyl]oxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.